N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine moiety: This step involves the reaction of the oxazole intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the 4-methylphenylpropyl group: This is usually done through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceuticals: This compound may be used as a lead compound for the development of new drugs targeting specific diseases.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- N-[3-(4-fluorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- N-[3-(4-bromophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15-4-6-16(7-5-15)3-2-8-20-19(23)18-13-17(25-21-18)14-22-9-11-24-12-10-22/h4-7,13H,2-3,8-12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPHOPVEKOVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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